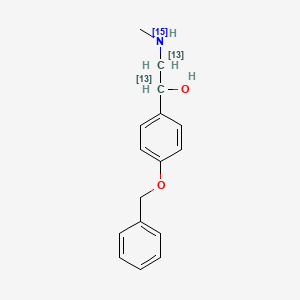

2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N

Description

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N is a labeled compound used primarily in biochemical and proteomics research. It is a derivative of phenylethanol, where the carbon atoms at positions 1 and 2 are labeled with carbon-13 isotopes, and the nitrogen atom is labeled with nitrogen-15. This labeling allows for detailed studies of metabolic pathways and molecular interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name |

2-(methyl(15N)amino)-1-(4-phenylmethoxyphenyl)(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-17-11-16(18)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/i11+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLDKTDDGHUVLX-FXTRTJNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15NH][13CH2][13CH](C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662088 | |

| Record name | 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219216-73-5 | |

| Record name | 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Benzyloxyphenyl Ethanolamine Backbone

The core structure is constructed via a Grignard reaction between 4-benzyloxyphenylmagnesium bromide and a ¹³C-labeled epoxide or ketone. For example:

-

Grignard Reaction :

-

Reductive Amination :

¹³C Incorporation

¹⁵N Incorporation

-

Methylamino Group :

Optimization of Reaction Conditions

Catalytic Systems

Solvent and Temperature Effects

-

THF vs. DMF :

-

Low-Temperature Kinetics :

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a hydrocarbon derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N has several applications in scientific research:

Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and interactions.

Biology: Employed in metabolic studies to trace the pathways of phenylethanol derivatives in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N involves its interaction with molecular targets in biological systems. The labeled isotopes allow researchers to track the compound’s movement and interactions within cells. The compound can bind to specific receptors or enzymes, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol: The non-labeled version of the compound.

2-Methylamino-1-(4’-methoxyphenyl)phenyl)ethanol: A similar compound with a methoxy group instead of a benzyloxy group.

2-Methylamino-1-(4’-hydroxyphenyl)phenyl)ethanol: A compound with a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N lies in its isotopic labeling. The carbon-13 and nitrogen-15 isotopes provide a powerful tool for studying molecular interactions and metabolic pathways with high precision. This makes it particularly valuable in research applications where detailed molecular information is required.

Biological Activity

2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N is a stable isotope-labeled compound used in various scientific research applications, including metabolic studies, environmental assessments, and organic chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H19NO2

- Molecular Weight : 257.33 g/mol

- IUPAC Name : 2-(methylamino)-1-(4-phenylmethoxyphenyl)ethanol

- InChI Key : OJLDKTDDGHUVLX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The incorporation of stable isotopes (13C and 15N) allows for detailed tracking of metabolic pathways and interactions at the molecular level. This capability is crucial for understanding how the compound influences biological processes.

Biological Applications

The compound is utilized in various research contexts:

- Metabolic Research : Its stable isotope labeling facilitates the study of metabolic pathways in vivo. This is particularly useful for tracing the metabolism of drugs and nutrients within organisms.

- Environmental Studies : It serves as a standard for detecting environmental pollutants in various matrices such as air, water, and soil. The isotopic labeling enhances the sensitivity and specificity of detection methods.

- Organic Chemistry : The compound acts as a chemical reference for qualitative and quantitative analysis in organic synthesis.

- Clinical Diagnostics : It is employed in imaging techniques and diagnostic tests, particularly in newborn screening protocols.

Case Study 1: Metabolic Pathway Analysis

In a study examining metabolic pathways using stable isotope-labeled compounds, researchers utilized this compound to trace the absorption and metabolism of phenolic compounds in animal models. The results demonstrated that the compound could effectively label metabolites, allowing researchers to map out metabolic routes with high precision.

Case Study 2: Environmental Detection

Another significant application involved using this compound to assess environmental pollutants. In a controlled study, samples from various ecosystems were analyzed using mass spectrometry techniques that incorporated the labeled compound as a standard. The findings indicated that the compound could enhance the detection limits for several pollutants, demonstrating its utility in environmental monitoring.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| 2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol | 257.33 g/mol | Unlabeled version; used for direct comparisons |

| 2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2 | 259.34 g/mol | Labeled with two carbon isotopes; enhances tracking capabilities |

The uniqueness of this compound lies in its stable isotope labeling which allows for precise tracking during biological studies.

Q & A

Q. How can researchers synthesize 2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol with stable isotopic labels (13C1,13C2,15N)?

Synthesis of this compound requires site-specific incorporation of isotopic labels. For 13C and 15N enrichment, labeled precursors such as [13C2,15N]-glycine or [13C]-methylamine can be used in multi-step reactions. For example, coupling reactions involving benzyl-protected intermediates (e.g., 4-benzyloxyphenyl derivatives) are followed by reductive amination with isotopically labeled methylamine . Purification via preparative HPLC ensures isotopic integrity (>98% purity), confirmed by LC-MS and NMR .

Q. What analytical techniques are critical for verifying isotopic enrichment and structural fidelity?

- LC-TQMS (Liquid Chromatography-Triple Quadrupole Mass Spectrometry): Quantifies isotopic enrichment by monitoring mass shifts (e.g., +2 Da for 13C2, +1 Da for 15N) .

- High-Resolution NMR: Assigns 13C and 15N positions using heteronuclear correlation experiments (e.g., HSQC, HMBC) .

- Isotopic Purity Testing: Isotope ratio mass spectrometry (IRMS) ensures >98% isotopic enrichment, avoiding cross-contamination from unlabeled species .

Q. Why use isotopic labeling in pharmacokinetic studies of this compound?

Stable isotopes enable precise tracking of drug metabolism without radioactive hazards. For example, 13C/15N labels allow differentiation between endogenous and exogenous metabolites in plasma or urine via LC-MS, facilitating accurate measurement of absorption and clearance rates .

Advanced Research Questions

Q. How to optimize experimental design for studying isotopic dilution effects in metabolic flux analysis?

- Dual-Labeling Strategies: Combine 13C and 15N labels to trace multiple metabolic pathways simultaneously (e.g., amino acid catabolism vs. anabolism) .

- Calibration Curves: Use internal standards like [13C2,15N]-uric acid to correct for matrix effects in biological samples .

- Time-Course Experiments: Monitor isotopic enrichment decay to calculate turnover rates in target tissues .

Q. How to resolve contradictions in isotopic tracer data caused by metabolic cross-talk?

- Compartmental Modeling: Differentiate intracellular vs. extracellular pools using fractional labeling data .

- Isotopic Steady-State Validation: Ensure isotopic equilibrium in cell cultures before sampling (e.g., >5 cell divisions for full label incorporation) .

- Control Experiments: Use unlabeled analogs to quantify background interference in MS spectra .

Q. What are the challenges in correlating isotopic labeling patterns with structure-activity relationships (SAR)?

- Isotope Effects on Binding Affinity: Heavy isotopes (e.g., 15N) may alter hydrogen-bonding networks. Compare IC50 values between labeled and unlabeled compounds using surface plasmon resonance (SPR) .

- Spectral Overlaps in NMR: Overcome signal broadening in 13C-labeled aromatic regions by using selective decoupling or dynamic nuclear polarization (DNP) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.